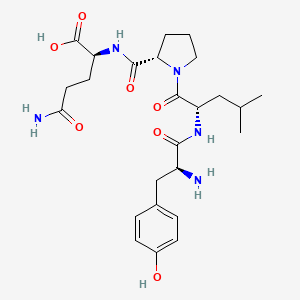

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine

Descripción

Propiedades

Número CAS |

196085-81-1 |

|---|---|

Fórmula molecular |

C25H37N5O7 |

Peso molecular |

519.6 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H37N5O7/c1-14(2)12-19(29-22(33)17(26)13-15-5-7-16(31)8-6-15)24(35)30-11-3-4-20(30)23(34)28-18(25(36)37)9-10-21(27)32/h5-8,14,17-20,31H,3-4,9-13,26H2,1-2H3,(H2,27,32)(H,28,34)(H,29,33)(H,36,37)/t17-,18-,19-,20-/m0/s1 |

Clave InChI |

ZQNVNFPNBWYKED-MUGJNUQGSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canónico |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Peptide Coupling Using Carbodiimide Chemistry

A common and effective method for peptide bond formation in this tetrapeptide synthesis is the use of N,N'-dicyclohexylcarbodiimide (DCC) or related carbodiimides as coupling agents. This method activates the carboxyl group of one amino acid or peptide fragment to react with the amino group of another, forming the peptide bond.

- Protection of amino groups : Amino acids such as L-tyrosine, L-leucine, and L-proline are protected at their amino groups using trityl or t-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling.

- Activation and coupling : The carboxyl group of the protected amino acid ester is activated by DCC in an organic solvent like methylene chloride or tetrahydrofuran (THF). The activated intermediate then reacts with the amino group of the next amino acid or peptide fragment.

- Deprotection : After coupling, protecting groups are removed selectively using acidic conditions (e.g., aqueous acetic acid or acetone with hydrochloric acid) to expose the amino group for the next coupling step.

This approach is exemplified in the preparation of related peptides such as oxytocin intermediates, where S,N-ditrityl L-cysteine derivatives are coupled with amino acid esters in the presence of DCC, followed by selective deprotection and further coupling steps to build up the peptide chain.

Use of Protected Amino Acid Esters and Peptide Fragments

- The synthesis often starts with protected amino acid esters such as ethyl or methyl esters of L-tyrosine, L-leucine, and L-proline.

- These esters are coupled sequentially, for example, coupling S,N-ditrityl L-cysteine with ethyl L-tyrosine hydrochloride to form dipeptides, which are then saponified and further coupled with L-leucine or L-proline esters.

- The final coupling involves the glutamine residue, which may be introduced as a protected derivative (e.g., phthaloyl or other amide-protected forms) to prevent side reactions during peptide bond formation.

Preparation of L-Glutamine Residue

- L-Glutamine is often prepared or introduced as a protected intermediate to avoid side reactions due to its amide side chain.

- A notable method for synthesizing L-glutamine involves reacting phthalic anhydride with excess L-glutamic acid at elevated temperatures (120-180°C) to form phthaloyl-L-glutamic acid, which is then converted to phthaloyl-L-glutamine by reaction with concentrated ammonia. Subsequent removal of the phthaloyl protecting group by hydrazine hydrate yields L-glutamine.

- This protected glutamine derivative is then coupled to the growing peptide chain under carbodiimide-mediated conditions.

Representative Synthetic Sequence (Conceptual)

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | S,N-ditrityl L-cysteine + ethyl L-tyrosine hydrochloride | DCC, methylene chloride, slight excess DCC | S,N-ditrityl L-cysteinyl ethyl L-tyrosinate | DCC excess destroyed by acetic acid |

| 2 | Saponification of dipeptide ester | KOH in methanol reflux | S,N-ditrityl L-cysteinyl L-tyrosine triethylamine | Prepares for next coupling |

| 3 | Dipeptide + methyl L-leucinate ester | DCC, methylene chloride | Tripeptide ester | Coupling continues peptide elongation |

| 4 | Saponification of tripeptide ester | KOH in methanol reflux | Tripeptide acid | Ready for next coupling |

| 5 | Tripeptide acid + protected L-glutamine derivative | DCC, methylene chloride | Tetrapeptide ester | Final coupling step |

| 6 | Selective deprotection | Aqueous acetic acid or acetone/HCl | L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine | Removal of protecting groups |

This sequence is adapted from methods used in peptide synthesis patents and literature describing similar peptide chains.

Analytical and Purification Techniques

- Purification : After each coupling and deprotection step, purification is typically performed by extraction, crystallization, or chromatographic methods such as reverse-phase HPLC.

- Characterization : The purity and identity of intermediates and final products are confirmed by techniques including:

- Mass spectrometry (e.g., ESI-MS)

- Nuclear magnetic resonance (NMR) spectroscopy

- High-performance liquid chromatography (HPLC)

- These methods ensure the correct sequence and high purity of the synthesized tetrapeptide.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions/Notes |

|---|---|---|

| Coupling agent | N,N'-dicyclohexylcarbodiimide (DCC) | Used in slight excess (10-30%) |

| Solvent | Methylene chloride, tetrahydrofuran (THF) | Anhydrous, inert atmosphere preferred |

| Protection groups | Trityl (Trt), Boc, phthaloyl | Protect amino and side chain groups |

| Deprotection | Aqueous acetic acid, acetone/HCl, hydrazine hydrate | Selective removal of protecting groups |

| Temperature | Room temperature to reflux | Depends on reaction step |

| Purification | Extraction, crystallization, HPLC | Ensures product purity >95% |

| Yield | Varies by step, overall moderate to high | Optimized by reaction conditions |

Research Findings and Considerations

- The use of trityl and phthaloyl protecting groups allows selective protection of amino and side chain functionalities, facilitating stepwise peptide assembly without side reactions.

- Carbodiimide-mediated coupling is efficient but requires careful control of reagent stoichiometry and reaction conditions to minimize racemization and side products.

- The synthesis of L-glutamine derivatives via phthaloyl intermediates is advantageous for cost, selectivity, and yield, enabling incorporation into peptides without degradation.

- Analytical methods such as HPLC and mass spectrometry are critical for confirming the identity and purity of the tetrapeptide, ensuring its suitability for pharmaceutical or biochemical applications.

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Tirosil-L-leucil-L-prolil-L-glutamina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El residuo de tirosina puede oxidarse para formar ditirosina u otros productos oxidativos.

Reducción: Los enlaces disulfuro, si están presentes, se pueden reducir utilizando agentes como el ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos se pueden sustituir con otros grupos funcionales para modificar las propiedades del péptido.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Varios reactivos químicos dependiendo de la modificación deseada.

Principales Productos Formados

Oxidación: Ditirosina, quinonas.

Reducción: Tioles libres.

Sustitución: Péptidos modificados con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

L-Tirosil-L-leucil-L-prolil-L-glutamina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Se investiga por su papel en la señalización celular y las interacciones proteicas.

Medicina: Potenciales aplicaciones terapéuticas en el desarrollo de fármacos y como biomarcador para ciertas enfermedades.

Industria: Se utiliza en la producción de materiales basados en péptidos y como estándar en técnicas analíticas.

Mecanismo De Acción

El mecanismo de acción de L-Tirosil-L-leucil-L-prolil-L-glutamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular las vías de señalización uniéndose a estos objetivos, lo que lleva a varios efectos biológicos. Las vías y los objetivos exactos dependen del contexto específico en el que se utiliza el péptido.

Comparación Con Compuestos Similares

L-alanyl-L-glutamine (Dipeptiven®)

- Advantages: As a dipeptide, it demonstrates superior stability and solubility compared to free glutamine, making it suitable for intravenous administration. Clinical trials (e.g., Bollhalder et al., 2012) confirm its efficacy in reducing complications in critically ill patients .

- Limitations: Limited to short-term use due to rapid hydrolysis in plasma .

Glycyl-L-tyrosine

This compound

- However, its larger size may reduce bioavailability compared to dipeptides like Dipeptiven®.

- Research Gaps: No clinical trials are cited in the provided evidence; its applications remain exploratory .

Stability and Bioavailability

- Dipeptides (e.g., L-alanyl-L-glutamine): Rapidly hydrolyzed in plasma to release free amino acids, ensuring quick bioavailability .

- Tetrapeptides (e.g., this compound) : Slower degradation due to increased molecular complexity, which may prolong biological activity but reduce absorption efficiency .

Research and Development Trends

- Dipeptides : Dominant in clinical use due to optimized pharmacokinetics. Dipeptiven® is FDA-approved for parenteral nutrition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.